molecular formula C10H11FO2 B14022782 4-Ethoxy-3-fluoro-2-methylbenzaldehyde

4-Ethoxy-3-fluoro-2-methylbenzaldehyde

Cat. No.: B14022782
M. Wt: 182.19 g/mol
InChI Key: DPGRHSSDUGDKDV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-methylbenzaldehyde is a substituted benzaldehyde derivative with a unique substitution pattern: an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom (-F) at position 3, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. This compound is structurally tailored to balance electronic and steric effects, making it valuable in pharmaceutical and agrochemical synthesis. The ethoxy group enhances lipophilicity, while the fluorine atom introduces electron-withdrawing properties, influencing reactivity in nucleophilic additions or coupling reactions.

For example, alkylation of a phenolic precursor (e.g., 3-fluoro-2-methyl-4-hydroxybenzaldehyde) with ethyl bromide under basic conditions, as described in for 4-(benzyloxy)-3-phenethoxybenzaldehyde, could be adapted .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-ethoxy-3-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3

InChI Key

DPGRHSSDUGDKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and ethoxy groups are introduced using appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Ethoxy-3-fluoro-2-methylbenzoic acid.

    Reduction: 4-Ethoxy-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the ethoxy, fluoro, and methyl groups influence the reactivity and selectivity of the compound. For example, the electron-withdrawing fluoro group can stabilize reaction intermediates, while the ethoxy group can act as a leaving group in substitution reactions .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the structure-activity relationship of the compound and its analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Ethoxy-3-fluoro-2-methylbenzaldehyde and related benzaldehyde derivatives significantly influence their physicochemical properties and applications. Below is a comparative analysis supported by experimental and theoretical data.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-OCH₂CH₃, 3-F, 2-CH₃ C₁₀H₁₁FO₂ 182.19 Moderate lipophilicity, EWG at C3, steric hindrance at C2
4-Ethoxy-3-fluorobenzaldehyde 4-OCH₂CH₃, 3-F C₉H₉FO₂ 168.17 Higher reactivity due to absence of C2 methyl group
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF₂, 3-OCH₃ C₈H₆F₂O₃ 188.13 Stronger EWG (OCHF₂), increased polarity
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ 152.14 High aqueous solubility due to -OH group
4-Ethoxy-3-fluoro-2-isobutoxybenzaldehyde 4-OCH₂CH₃, 3-F, 2-OCH₂CH(CH₂)₂ C₁₃H₁₇FO₃ 240.27 High steric bulk at C2, reduced reactivity

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 3-fluoro substituent in the target compound is a strong electron-withdrawing group (EWG), deactivating the aromatic ring toward electrophilic substitution. In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde () combines the EWG OCHF₂ at C4 with an electron-donating methoxy group (-OCH₃) at C3, creating a polarized electronic environment .
    • The 4-ethoxy group in the target compound is mildly electron-donating via resonance, balancing the electron-deficient ring caused by fluorine.
  • Steric Hindrance :

    • The 2-methyl group in the target compound introduces moderate steric hindrance, which may slow down reactions at the aldehyde group but improve selectivity. In contrast, 4-Ethoxy-3-fluoro-2-isobutoxybenzaldehyde () has a bulkier isobutoxy group at C2, significantly reducing accessibility to the aldehyde in nucleophilic reactions .

Physicochemical Properties

  • Solubility :

    • The target compound’s ethoxy and methyl groups enhance lipophilicity (predicted Log P ~2.5), making it more soluble in organic solvents than 2-Hydroxy-4-methoxybenzaldehyde (Log P ~1.2), which has a polar -OH group .
    • 4-(Difluoromethoxy)-3-methoxybenzaldehyde () has a higher topological polar surface area (TPSA) due to multiple oxygen atoms, increasing its solubility in polar aprotic solvents .
  • Reactivity :

    • The absence of a methyl group in 4-Ethoxy-3-fluorobenzaldehyde () allows faster aldehyde participation in condensation reactions compared to the target compound .

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